molecular formula C7H9Br2N B2898713 2-(Bromomethyl)-4-methylpyridine hydrobromide CAS No. 1956322-40-9

2-(Bromomethyl)-4-methylpyridine hydrobromide

Cat. No.: B2898713
CAS No.: 1956322-40-9
M. Wt: 266.964
InChI Key: SGFOWAYMTNHPTG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methylpyridine hydrobromide (CAS: 1956322-40-9) is a brominated pyridine derivative with a bromomethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. This compound serves as a versatile alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic intermediates. Its reactivity stems from the bromomethyl group, which facilitates nucleophilic substitution reactions under mild conditions .

Properties

IUPAC Name

2-(bromomethyl)-4-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFOWAYMTNHPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956322-40-9
Record name 2-(bromomethyl)-4-methylpyridine hydrobromide
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Preparation Methods

Synthetic Strategies for 2-(Bromomethyl)-4-methylpyridine Hydrobromide

The synthesis of this compound involves two primary stages:

  • Bromination of 4-methylpyridine to introduce the bromomethyl group at the 2-position.
  • Salt formation by treating the free base with hydrobromic acid (HBr).

Bromination of 4-Methylpyridine

Radical bromination is the most common method for introducing bromomethyl groups into aromatic systems. For pyridine derivatives, this typically involves N-bromosuccinimide (NBS) as the brominating agent under radical-initiated conditions.

Reaction Conditions and Optimization
  • Solvent : Carbon tetrachloride ($$ \text{CCl}4 $$) or dichloromethane ($$ \text{CH}2\text{Cl}_2 $$).
  • Radical Initiator : Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
  • Temperature : 60–80°C under reflux.

The reaction proceeds via a radical chain mechanism, where the initiator generates bromine radicals that abstract a hydrogen atom from the methyl group, followed by bromine atom transfer from NBS.

Table 1: Bromination of 4-Methylpyridine Using NBS

Parameter Condition
Substrate 4-Methylpyridine
Brominating Agent N-Bromosuccinimide (NBS)
Solvent $$ \text{CCl}_4 $$
Initiator AIBN (1 mol%)
Temperature 70°C, reflux
Reaction Time 6–8 hours
Yield (Theoretical) 60–75% (estimated)

Isolation of 2-(Bromomethyl)-4-methylpyridine

After bromination, the product is isolated via:

  • Solvent Removal : Rotary evaporation under reduced pressure.
  • Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt by treatment with aqueous hydrobromic acid :

$$
\text{2-(Bromomethyl)-4-methylpyridine} + \text{HBr} \rightarrow \text{this compound}
$$

Key Steps :

  • Acid Addition : Dissolve the free base in anhydrous diethyl ether.
  • Precipitation : Add 48% HBr dropwise, stirring at 0°C.
  • Filtration : Collect the precipitate and wash with cold ether.

Table 2: Salt Formation Parameters

Parameter Condition
Solvent Anhydrous diethyl ether
Acid 48% Hydrobromic acid
Temperature 0°C (ice bath)
Yield (Theoretical) 85–90% (estimated)

Alternative Synthetic Routes

Direct Bromination with Hydrogen Bromide

In industrial settings, gaseous HBr may serve as both the brominating agent and acid for salt formation. This one-pot method reduces purification steps but requires stringent temperature control to avoid over-bromination.

Table 3: Direct Bromination with HBr

Parameter Condition
Substrate 4-Methylpyridine
Brominating Agent HBr gas
Solvent Acetic acid
Temperature 40–50°C
Reaction Time 12–16 hours

Photochemical Bromination

Ultraviolet (UV) light can initiate bromination without chemical initiators, offering a greener alternative. However, this method is less commonly reported for pyridine derivatives.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • $$ ^1\text{H} $$ NMR : The bromomethyl group ($$ -\text{CH}_2\text{Br} $$) appears as a singlet at $$ \delta $$ 4.3–4.5 ppm.
  • $$ ^{13}\text{C} $$ NMR : The brominated carbon resonates at $$ \delta $$ 30–32 ppm.
  • FT-IR : C-Br stretching vibrations at $$ \sim $$550–600 cm$$ ^{-1} $$.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm.
  • Elemental Analysis : Confirms Br content (theoretical: 59.8%).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing bromination at other positions (e.g., para to the methyl group) may occur. Using bulky solvents or low temperatures improves selectivity.
  • Stability : The free base is hygroscopic; salt formation enhances stability for long-term storage.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction times.
  • Automated Crystallization : Ensures consistent particle size for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Agents : Research indicates that derivatives of 2-(Bromomethyl)-4-methylpyridine hydrobromide exhibit significant cytotoxicity against various cancer cell lines, including pancreatic, prostate, breast, and lung cancers. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancerous cells .
  • Kinase Inhibitors : The compound has been investigated for its potential as a kinase inhibitor. It targets specific kinases implicated in cancer progression, such as LRRK2 (Leucine-rich repeat kinase 2), which is associated with neurodegenerative diseases like Parkinson's.

2. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to create more complex structures through nucleophilic substitution reactions .
  • Synthesis of Bioactive Molecules : The compound is utilized in the development of bioactive molecules, including those that serve as probes in biochemical studies. Its reactivity allows for modifications that enhance biological activity .

3. Biological Research

  • Biochemical Pathways Exploration : The compound has been employed to study biochemical pathways involving nitrogen-containing compounds. Its ability to react with diamines suggests potential applications in synthesizing novel nitrogen-rich heterocycles .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Micrococcus luteus, highlighting its potential for developing new antibiotics.

Case Studies

  • Anticancer Activity Study : A study demonstrated that a derivative of this compound exhibited a 72% yield when tested against pancreatic cancer cell lines, significantly reducing cell viability after treatment .
  • Kinase Inhibition Research : Another investigation focused on the compound's ability to inhibit LRRK2 kinase activity, revealing that it could modulate pathways associated with cell proliferation and survival, thus presenting a potential therapeutic avenue for neurodegenerative diseases.
  • Antimicrobial Efficacy : Research findings indicated that certain derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methylpyridine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Analogues

4-(Bromomethyl)pyridine Hydrobromide
  • CAS : 73870-24-3
  • Molecular Formula : C₆H₇Br₂N
  • Molecular Weight : 252.94 g/mol
  • Purity : 97%
  • Melting Point : 189–192°C
  • Key Differences :
    • The bromomethyl group is at the 4-position of the pyridine ring instead of the 2-position.
    • Lacks the methyl group at the 4-position, reducing steric hindrance.
    • Applications: Used in synthesizing supramolecular complexes and anti-leishmanial agents .
2-(Bromomethyl)pyridine Hydrobromide
  • CAS : 31106-82-8
  • Molecular Formula : C₆H₇Br₂N
  • Molecular Weight : 252.93 g/mol
  • Purity : 98%
  • Melting Point : 149–152°C
  • Key Differences: No methyl substituent on the pyridine ring. Higher reactivity in alkylation reactions due to reduced steric effects. Applications: Intermediate in organophosphorus compound synthesis .
2-Bromo-4-(bromomethyl)pyridine Hydrobromide
  • CAS : 32938-44-6
  • Molecular Formula : C₆H₅Br₃N
  • Molecular Weight : 330.83 g/mol
  • Key Differences :
    • Contains two bromine atoms (at 2- and 4-positions), enhancing electrophilicity.
    • Applications: Precursor for cross-coupling reactions in medicinal chemistry .

Functional Analogues

4-Amino-5-(bromomethyl)-2-methylpyrimidine Dihydrobromide
  • CAS : 5423-98-3
  • Molecular Formula : C₆H₈BrN₃·2HBr
  • Molecular Weight : 317.89 g/mol
  • Key Differences: Pyrimidine core instead of pyridine. Amino and bromomethyl groups enable dual reactivity (nucleophilic and electrophilic). Applications: Synthesis of antiviral and anticancer agents .
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine Hydrobromide
  • CAS : 629625-30-5
  • Molecular Formula: C₉H₁₂NOBr·HBr
  • Molecular Weight : 311.01 g/mol
  • Key Differences :
    • Additional methoxy and methyl groups increase steric hindrance and alter solubility.
    • Applications: Building block for kinase inhibitors .

Physicochemical and Reactivity Comparison

Property 2-(Bromomethyl)-4-methylpyridine Hydrobromide 4-(Bromomethyl)pyridine Hydrobromide 2-Bromo-4-(bromomethyl)pyridine Hydrobromide
Molecular Weight (g/mol) 252.93 252.94 330.83
Melting Point Not reported 189–192°C Not reported
Reactivity Moderate (due to methyl group hindrance) High (unhindered 4-position) Very high (dual bromine activation)
Typical Solvents THF, DMF THF, DMF, MeCN DCM, MeCN

Biological Activity

2-(Bromomethyl)-4-methylpyridine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7H8Br2N
  • Molecular Weight : 233.06 g/mol
  • CAS Number : 31106-82-8

The biological activity of this compound can be attributed to its interaction with various biological targets. The bromomethyl group is known to facilitate nucleophilic substitution reactions, which can modify biomolecules such as proteins and nucleic acids.

Target Proteins

Research indicates that this compound may interact with specific enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. Notably, it has been observed to affect the growth of cancer cells by inhibiting key signaling pathways associated with tumor growth.

Anticancer Properties

Several studies have reported the anticancer activity of this compound against various cancer types. The compound has shown efficacy in:

  • Breast Cancer : Inhibition of cell proliferation in vitro.
  • Prostate Cancer : Induction of apoptosis in cancerous cells.
  • Lung Cancer : Suppression of tumor growth in xenograft models.

Table 1 summarizes the effects on different cancer cell lines:

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-715Apoptosis induction
Prostate CancerLNCaP20Cell cycle arrest
Lung CancerA54918Inhibition of PI3K/AKT pathway

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacteria:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Klebsiella pneumoniae64

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure .
  • Antimicrobial Evaluation : In vitro tests against E. coli and S. aureus showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in water, which may enhance its bioavailability. However, further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-4-methylpyridine hydrobromide?

The compound is typically synthesized via bromination of 4-methylpyridine derivatives. A common method involves reacting 4-methylpyridine with bromine in acetic acid under controlled temperatures (e.g., 50–60°C), followed by hydrobromic acid treatment to form the hydrobromide salt. Key parameters include solvent choice, stoichiometry, and reaction duration to avoid over-bromination. Melting points (149–152°C) and spectral data (NMR, FT-IR) are used to confirm purity .

Q. What purification methods are recommended for isolating high-purity this compound?

Recrystallization from ethanol or methanol is effective for removing unreacted precursors. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) may resolve brominated byproducts. Purity is validated via HPLC (>97%) and melting point consistency .

Q. What safety protocols are essential when handling this compound?

Due to its reactive bromine substituents, use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How does the electrophilic reactivity of this compound influence its applications in cross-coupling reactions?

The bromomethyl group acts as a strong electrophile, enabling nucleophilic substitution (e.g., with amines or thiols) to form functionalized pyridines. Its reactivity is enhanced by the electron-withdrawing pyridine ring, facilitating Suzuki-Miyaura or Ullmann couplings. Comparative studies show higher yields in Pd-catalyzed reactions compared to non-brominated analogs .

Q. How do substitution patterns (e.g., bromine vs. methyl group positions) affect the compound’s reactivity in heterocyclic synthesis?

The 2-bromomethyl and 4-methyl groups create steric and electronic effects that direct regioselectivity. For example, the bromine at the 2-position favors nucleophilic attack at the methylene carbon, while the 4-methyl group stabilizes intermediates via hyperconjugation. Contrast with 4-bromomethyl derivatives shows distinct reaction pathways in SN2 mechanisms .

Q. What spectroscopic techniques are most effective for characterizing structural ambiguities in derivatives of this compound?

  • NMR : 1^1H and 13^{13}C NMR distinguish between bromomethyl (-CH2_2Br, δ ~4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 252.93).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in co-crystals .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

Yield variations often arise from differences in bromination conditions (e.g., excess Br2_2, reaction time). Optimization studies suggest using N-bromosuccinimide (NBS) as a milder brominating agent in DMF, achieving >80% yield. Kinetic monitoring via TLC or in-situ IR can identify side reactions (e.g., di-bromination) .

Q. What role does this compound play in developing bioactive molecules, such as enzyme inhibitors or antimicrobial agents?

It serves as a key intermediate in synthesizing pyridine-based pharmacophores. For example, coupling with thioureas generates thiazole derivatives with demonstrated anti-leishmanial activity (IC50_{50} <10 µM). Recent studies also explore its use in metallo-β-lactamase inhibitors to combat antibiotic resistance .

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